molecular formula C18H20N2O2S B2730834 N'-(2-phenylethyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide CAS No. 2415501-03-8

N'-(2-phenylethyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide

Cat. No.: B2730834
CAS No.: 2415501-03-8
M. Wt: 328.43
InChI Key: WPTQFRHUSGJMTL-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)-N’-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. This compound features a unique structure with a phenylethyl group, a thiophenylcyclopropyl group, and an oxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylethyl)-N’-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide typically involves the reaction of appropriate amines with oxalyl chloride to form the oxamide linkage. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: 0°C to room temperature
  • Catalysts: Triethylamine or pyridine

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylethyl)-N’-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxamide group can be reduced to form amines.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Phenylethyl)-N’-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Phenylethyl)-N’-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide
  • N-(2-Phenylethyl)-N’-[(1-furanylcyclopropyl)methyl]oxamide
  • N-(2-Phenylethyl)-N’-[(1-pyrrolylcyclopropyl)methyl]oxamide

Uniqueness

N-(2-Phenylethyl)-N’-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide is unique due to the presence of the thiophen-3-yl group, which can impart distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

N-(2-phenylethyl)-N'-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-16(19-10-6-14-4-2-1-3-5-14)17(22)20-13-18(8-9-18)15-7-11-23-12-15/h1-5,7,11-12H,6,8-10,13H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTQFRHUSGJMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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